N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide
CAS No.: 387-19-9
Cat. No.: VC3827657
Molecular Formula: C9H7F3N2O3
Molecular Weight: 248.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 387-19-9 |
---|---|
Molecular Formula | C9H7F3N2O3 |
Molecular Weight | 248.16 g/mol |
IUPAC Name | N-[2-nitro-3-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C9H7F3N2O3/c1-5(15)13-7-4-2-3-6(9(10,11)12)8(7)14(16)17/h2-4H,1H3,(H,13,15) |
Standard InChI Key | ITMONGJWFZBCRS-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F |
Canonical SMILES | CC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted at the 2-position with a nitro group (-NO₂) and at the 3-position with a trifluoromethyl group (-CF₃), linked to an acetamide moiety (-NHCOCH₃). This arrangement creates a polarized electron distribution, with the nitro group acting as a strong electron-withdrawing group (EWG) and the trifluoromethyl group contributing both steric bulk and moderate electron withdrawal .
Physical Characteristics
N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide is a crystalline solid at room temperature. Key physicochemical parameters include:
The low aqueous solubility and moderate lipophilicity (LogP = 2.4) suggest preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, which aligns with its use in synthetic organic reactions .
Synthesis and Reaction Pathways
Primary Synthetic Route
The compound is synthesized via acetylation of 2-nitro-3-(trifluoromethyl)aniline using acetic anhydride under basic conditions :
Typical reaction conditions involve refluxing in anhydrous tetrahydrofuran (THF) with pyridine as a catalyst, yielding >85% purity after recrystallization from ethanol.
Alternative Methods
Microwave-assisted synthesis reduces reaction times from 6 hours to 45 minutes while maintaining yields of 78–82% . Flow chemistry approaches have also been explored for scalable production, though industrial adoption remains limited.
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs incoming electrophiles to the para position relative to itself, while the trifluoromethyl group exerts a meta-directing effect. This duality results in preferential functionalization at the 4- and 5-positions of the phenyl ring. For example, bromination with Br₂/FeBr₃ produces 4-bromo-N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide as the major product .
Redox Behavior
Cyclic voltammetry studies reveal two reduction peaks at -0.67 V and -1.23 V (vs. Ag/AgCl), corresponding to sequential reduction of the nitro group to hydroxylamine and amine derivatives, respectively. This redox activity suggests potential applications in electrochemical sensors or prodrug systems.
Industrial and Research Applications
Intermediate in Agrochemical Synthesis
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), with patent literature describing its conversion to sulfonylurea derivatives via sulfonation and cyclization.
Materials Science Applications
Incorporation into polyimide matrices enhances thermal stability (T₅% decomposition = 412°C vs. 385°C for baseline polymer), attributed to the trifluoromethyl group’s electron-withdrawing effects and nitro-group-mediated crosslinking .
Comparative Analysis with Structural Analogs
This comparison underscores the nitro group’s dual role in enhancing antibacterial potency while increasing LogP, necessitating lead optimization for drug development.
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